2-(4-methoxyphenethyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
2-(4-methoxyphenethyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenethyl group, a tetrahydro-2H-pyran-4-ylmethyl group, and an isoquinolinecarboxamide core.
Preparation Methods
The synthesis of 2-(4-methoxyphenethyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenethylamine with an appropriate isoquinoline derivative under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the isoquinolinecarboxamide core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-methoxyphenethyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenethyl group and isoquinolinecarboxamide core play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives and methoxyphenethyl-containing molecules. Compared to these compounds, 2-(4-methoxyphenethyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-(4-methoxyphenethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
- 1-(4-methoxyphenethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea.
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H28N2O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-N-(oxan-4-ylmethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H28N2O4/c1-30-20-8-6-18(7-9-20)10-13-27-17-23(21-4-2-3-5-22(21)25(27)29)24(28)26-16-19-11-14-31-15-12-19/h2-9,17,19H,10-16H2,1H3,(H,26,28) |
InChI Key |
MCXPOVBHSDHVPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4CCOCC4 |
Origin of Product |
United States |
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